molecular formula C20H14F8O6 B12831201 Tfp-peg2-tfp

Tfp-peg2-tfp

Cat. No.: B12831201
M. Wt: 502.3 g/mol
InChI Key: NMYJSPXIYJLCTH-UHFFFAOYSA-N
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Description

Tetrafluorophenyl-polyethylene glycol-tetrafluorophenyl (TFP-PEG2-TFP) is a compound widely used in various scientific research fields. It is a bifunctional polyethylene glycol (PEG) derivative with tetrafluorophenyl (TFP) ester groups at both ends. The molecular formula of this compound is C20F8H14O6, and it has a molecular weight of 502.309 . This compound is known for its high purity (≥95%) and is typically stored at -5°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

TFP-PEG2-TFP is synthesized through a series of chemical reactions involving the activation of PEG with TFP esters. The process typically involves the following steps:

    Activation of PEG: Polyethylene glycol is first activated with TFP esters to form TFP-PEG.

    Coupling Reaction: The activated TFP-PEG is then reacted with another TFP ester to form this compound.

The reaction conditions for these steps usually involve mild temperatures and specific pH ranges to ensure the stability of the TFP esters. Common solvents used in these reactions include methylene chloride, dimethyl sulfoxide (DMSO), and acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The compound is then purified through techniques such as chromatography and crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

TFP-PEG2-TFP undergoes various chemical reactions, including:

    Nucleophilic Substitution: The TFP ester groups readily react with nucleophiles such as amines to form stable amide bonds.

    Hydrolysis: TFP esters can hydrolyze in the presence of water, leading to the formation of PEG derivatives with carboxylic acid groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used.

    Hydrolysis: This reaction occurs under aqueous conditions, often at neutral or slightly basic pH.

Major Products Formed

    Amide Bonds: Formed through nucleophilic substitution with amines.

    Carboxylic Acid Derivatives: Formed through hydrolysis of TFP esters.

Mechanism of Action

The mechanism of action of TFP-PEG2-TFP primarily involves its ability to form stable amide bonds with amines. The TFP ester groups react with primary and secondary amines, leading to the formation of amide bonds. This reaction is facilitated by the nucleophilic attack of the amine on the carbonyl carbon of the TFP ester, resulting in the release of tetrafluorophenol and the formation of the amide bond .

Comparison with Similar Compounds

TFP-PEG2-TFP can be compared with other similar compounds, such as:

This compound is unique due to its specific PEG spacer length and the presence of TFP ester groups, which provide high reactivity and stability in various applications.

Properties

Molecular Formula

C20H14F8O6

Molecular Weight

502.3 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]propanoate

InChI

InChI=1S/C20H14F8O6/c21-9-7-10(22)16(26)19(15(9)25)33-13(29)1-3-31-5-6-32-4-2-14(30)34-20-17(27)11(23)8-12(24)18(20)28/h7-8H,1-6H2

InChI Key

NMYJSPXIYJLCTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F

Origin of Product

United States

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